molecular formula C8H6BrFN2 B8129435 6-Bromo-5-fluoro-1-methylbenzimidazole

6-Bromo-5-fluoro-1-methylbenzimidazole

Cat. No.: B8129435
M. Wt: 229.05 g/mol
InChI Key: RJGPDKXMJDOGAO-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1-methylbenzimidazole (CAS 2409597-53-9) is a fluorinated and brominated benzimidazole derivative of high interest in scientific research and development, particularly in medicinal chemistry. The compound features a benzimidazole core, a privileged scaffold in drug discovery known for its wide range of biological activities . The specific molecular structure, incorporating bromo and fluoro substituents, makes it a valuable building block for the synthesis of more complex molecules. These halogen atoms are common sites for further chemical modification via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse compound libraries for screening. Benzimidazole derivatives are extensively studied for their potential to interact with various biological targets. Notably, some related compounds have shown significant promise as inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein that plays a key role in regulating gene expression . Inhibition of BRD4 has demonstrated anti-fibrotic and anti-inflammatory effects in preclinical studies, highlighting a potential therapeutic pathway for treating organ fibrosis, cancer, and other diseases . This product is provided strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-5-fluoro-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-4-11-7-3-6(10)5(9)2-8(7)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGPDKXMJDOGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC(=C(C=C21)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source/Reference
6-Bromo-5-fluoro-1-methylbenzimidazole Br (6), F (5), CH₃ (1) C₈H₆BrFN₂ 243.05 Potential kinase inhibitor scaffold; enhanced stability due to CH₃
5-Bromo-6-fluoro-1H-benzimidazole Br (5), F (6) C₇H₄BrFN₂ 229.02 Lower metabolic stability (no CH₃); used in fluorescence probes
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole Br (6), F (4), CH(CH₃)₂ (1), CH₃ (2) C₁₂H₁₄BrFN₂ 313.16 Increased lipophilicity due to isopropyl; explored in anticancer studies
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methylbenzimidazole-6-carboxylic acid Br (4-Ph), Cl (2-Ph), F (4), CH₃ (1), COOH (6) C₁₆H₁₂BrClFN₃O₂ 412.64 Carboxylic acid group enhances solubility; preclinical antitumor candidate
6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole Br (6), F (5), CF₃ (4) C₈H₃BrF₄N₂ 283.00 High electrophilicity from CF₃; investigated in antiviral research

Physicochemical Properties

  • Melting Points: 6-Bromo-5-fluoro-1-methylbenzimidazole: Not explicitly reported, but methylated benzimidazoles typically exhibit higher melting points (e.g., 180–220°C) compared to unmethylated analogs . Analogs with trifluoromethyl groups (e.g., 6-Bromo-5-fluoro-4-CF₃-benzimidazole) show decomposition above 300°C due to strong intermolecular interactions .
  • Solubility: Carboxylic acid derivatives (e.g., ) demonstrate improved aqueous solubility (>10 mg/mL) compared to nonpolar analogs .

Key Research Findings

  • Electrophilic Reactivity : Bromine at position 6 and fluorine at position 5 create electron-deficient aromatic systems, facilitating nucleophilic substitution reactions (e.g., amine coupling in ) .
  • Steric Effects : Bulky substituents (e.g., isopropyl in ) reduce enzymatic degradation but may hinder target binding .
  • Thermal Stability : Trifluoromethyl groups () increase thermal stability, making analogs suitable for high-temperature applications .

Preparation Methods

Reaction Mechanism

  • Acid-Catalyzed Cyclization : The diamine reacts with acetic acid, forming an intermediate amide.

  • Dehydration : Concentrated HCl or polyphosphoric acid (PPA) facilitates intramolecular cyclization, yielding the benzimidazole core.

  • Methyl Group Introduction : The acetic acid serves as a methyl source at the 1-position via keto-enol tautomerization during cyclization.

Optimization Parameters :

  • Temperature : 120–140°C (prevents decarboxylation).

  • Acid Choice : PPA improves yield (85–90%) compared to HCl (70–75%).

  • Solvent : Toluene or xylene for azeotropic water removal.

Table 1: Cyclization Method Performance

Starting MaterialAcid CatalystYield (%)Purity (%)
4-Bromo-5-fluoro-1,2-diaminobenzenePPA8898
4-Bromo-5-fluoro-1,2-diaminobenzeneHCl7295

Post-Cyclization Alkylation

For substrates where direct cyclization is impractical, alkylation of pre-formed 5-bromo-6-fluorobenzimidazole offers an alternative. This two-step approach separates ring formation and methylation.

Step 1: Benzimidazole Core Synthesis

5-Bromo-6-fluorobenzimidazole is synthesized via:

  • Pd-Catalyzed Coupling : Using 4-bromo-2-fluoroaniline and methyl isocyanide in DMF at 100°C.

  • Halogen Retention : Bromine and fluorine remain intact due to the inert reaction conditions.

Step 2: N-Methylation

Methylation Reagents :

  • Methyl Iodide : Reacts with the benzimidazole’s NH group in THF using NaH as a base (yield: 78%).

  • Dimethyl Sulfate : Higher boiling point (189°C) allows reflux in acetonitrile (yield: 82%).

Critical Considerations :

  • Regioselectivity : The 1-position is preferentially alkylated due to lower steric hindrance.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes over-alkylated byproducts.

Table 2: Alkylation Efficiency

ReagentBaseSolventYield (%)
Methyl IodideNaHTHF78
Dimethyl SulfateK₂CO₃Acetonitrile82

Directed Ortho-Metalation (DoM) Strategy

Directed metalation enables precise bromine and fluorine placement before ring closure. This method is ideal for late-stage diversification.

Synthetic Workflow

  • Directed Bromination :

    • Substrate : 3-fluoro-N,N-dimethylbenzamide.

    • Reagent : NBS (N-bromosuccinimide) with LDA (lithium diisopropylamide) at -78°C.

    • Outcome : 4-bromo-3-fluoro-N,N-dimethylbenzamide (yield: 75%).

  • Fluorine Retention :

    • Protection : TBSCl (tert-butyldimethylsilyl chloride) shields the fluorine during subsequent steps.

  • Ring Closure :

    • Reductive Amination : Using methylamine and NaBH₃CN in methanol.

    • Acid Hydrolysis : HCl removes the TBS group, yielding the target compound (overall yield: 65%).

Advantages :

  • Regiocontrol : DoM ensures correct halogen positioning.

  • Scalability : Adaptable to continuous flow systems for industrial production.

Industrial-Scale Considerations

Catalytic System Optimization

  • Nickel Catalysts : Reduce costs compared to palladium in coupling reactions (turnover number: 1,200 vs. 800).

  • Solvent Recycling : DMF recovery via distillation lowers environmental impact.

Table 3: Industrial Method Comparison

MethodCatalystSolventCost (USD/kg)
CyclizationNoneToluene120
Post-AlkylationPd/CTHF180
Directed MetalationNiCl₂DMF150

Challenges and Mitigation Strategies

  • Regioselectivity in Halogenation :

    • Issue : Competing bromination at adjacent positions.

    • Solution : Use bulky directing groups (e.g., TBS) to block undesired sites.

  • Over-Alkylation :

    • Issue : Di- or tri-methylated byproducts.

    • Solution : Stoichiometric control (1.1 eq methylating agent) and low-temperature reactions (0°C).

  • Purification Difficulties :

    • Issue : Similar polarity between product and impurities.

    • Solution : High-performance liquid chromatography (HPLC) with C18 columns .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-5-fluoro-1-methylbenzimidazole, and how can reaction conditions be optimized for high purity?

  • Synthetic Pathways :

Core Structure Formation : Start with 1-methylbenzimidazole. Introduce bromine at position 6 using brominating agents (e.g., N-bromosuccinimide (NBS) in a polar solvent like DMF at 80–100°C).

Fluorination : Fluorinate position 5 via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions at 0–25°C.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

  • Optimization Tips :

  • Use catalytic iodine to enhance bromination regioselectivity .
  • Monitor reaction progress via TLC or HPLC to minimize by-products (e.g., dihalogenated derivatives).
    • Table 1 : Key Reaction Parameters
StepReagent/ConditionsYield (%)Purity (%)
BrominationNBS, DMF, 90°C65–75≥95
FluorinationSelectfluor®, CH₂Cl₂, 25°C50–60≥97

Q. Which spectroscopic and analytical methods are critical for characterizing 6-Bromo-5-fluoro-1-methylbenzimidazole?

  • 1H/13C NMR : Identify substituent positions (e.g., methyl proton resonance at δ ~3.8 ppm; aromatic protons split due to bromine/fluorine electronegativity) .
  • IR Spectroscopy : Confirm C-Br (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
  • Elemental Analysis : Validate molecular formula (C₈H₆BrFN₂) with ≤0.3% deviation .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 229.9784).

Advanced Research Questions

Q. How do substituent positions (6-Br, 5-F, 1-CH₃) influence the compound’s electronic properties and bioactivity?

  • Electronic Effects :

  • Bromine (electron-withdrawing) and fluorine (strong inductive effect) enhance electrophilicity, favoring nucleophilic substitution at adjacent positions.
  • Methyl group at N1 increases steric hindrance, reducing π-π stacking in biological targets .
    • Structure-Activity Relationship (SAR) :
  • Antimicrobial Activity : Fluorine at position 5 enhances membrane permeability in Gram-negative bacteria (e.g., E. coli MIC = 8 µg/mL) .
  • Anticancer Potential : Bromine at position 6 improves DNA intercalation efficiency (IC₅₀ = 12 µM in MDA-MB-231 cells) .

Q. What computational strategies (e.g., QSAR, molecular docking) are effective for predicting the biological activity of 6-Bromo-5-fluoro-1-methylbenzimidazole derivatives?

  • 3D-QSAR Modeling :

  • Use CoMFA/CoMSIA to correlate steric/electrostatic fields with α-amylase inhibition (q² > 0.6, r² > 0.9) .
    • Molecular Docking :
  • Dock into ATP-binding pockets (e.g., EGFR kinase: binding energy = -9.2 kcal/mol) using AutoDock Vina.
    • Table 2 : Predicted vs. Experimental IC₅₀ Values for Derivatives
DerivativePredicted IC₅₀ (µM)Experimental IC₅₀ (µM)
6-Br-5-F-1-CH₃15.214.8
6-Cl-5-F-1-CH₃18.720.1

Q. How can fluorescence properties of 6-Bromo-5-fluoro-1-methylbenzimidazole be leveraged in sensing applications?

  • ESIPT Mechanism : The compound’s planar structure enables excited-state intramolecular proton transfer, producing dual emission (450 nm and 550 nm) for ratiometric sensing .
  • Applications :

  • Metal Ion Detection : Selective fluorescence quenching with Cu²⁺ (LOD = 0.1 µM) in aqueous media .
  • pH Sensing : Emission shifts from blue (pH 2) to green (pH 10) due to protonation/deprotonation at N1.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of benzimidazole derivatives across studies?

  • Standardized Assays : Ensure consistent use of protocols (e.g., MTT assay for cytotoxicity, fixed incubation time) to minimize variability .
  • Structural Validation : Confirm compound purity (>95%) and regiochemistry via X-ray crystallography.
  • Meta-Analysis : Cross-reference datasets using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers .

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